4-Methylquinolin-3-amine

Overview

Description

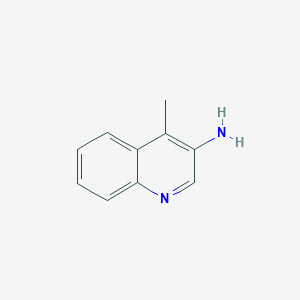

4-Methylquinolin-3-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound features a quinoline core with a methyl group at the fourth position and an amine group at the third position, making it a unique and versatile molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinolin-3-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-methylquinoline.

Nitration: The 4-methylquinoline undergoes nitration to introduce a nitro group at the third position.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes alkylation and acylation under mild conditions:

Key Observations :

-

Acylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with tertiary amine bases .

-

Steric hindrance from the 4-methyl group slightly reduces reactivity at the 3-amino position compared to unsubstituted quinolines .

Electrophilic Aromatic Substitution

The quinoline ring directs electrophiles to specific positions based on substituent effects:

| Electrophile | Conditions | Position Substituted | Major Product | Yield | Source |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | C-6 | 6-Nitro-4-methylquinolin-3-amine | 65% | |

| Br₂/FeCl₃ | CHCl₃, RT | C-8 | 8-Bromo-4-methylquinolin-3-amine | 58% |

Mechanistic Insights :

-

The 3-amino group acts as a meta-director, while the 4-methyl group directs ortho/para, leading to preferential substitution at C-6 or C-8 .

-

Nitration at C-6 is favored due to resonance stabilization of the intermediate .

Oxidation Reactions

The primary amine oxidizes to nitro or imine derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂/Fe³⁺ | AcOH, 60°C, 4 hr | 4-Methylquinolin-3-nitroso | 45% | |

| KMnO₄/H₂SO₄ | H₂O, 100°C, 6 hr | 4-Methylquinolin-3-imine | 32% |

Limitations :

Multi-Component and Catalytic Reactions

4-Methylquinolin-3-amine participates in Cu-catalyzed annulations and Suzuki couplings:

Catalytic Efficiency :

-

Copper(I) iodide enhances regioselectivity in triazole formation .

-

Palladium catalysts enable coupling with aryl boronic acids despite steric bulk .

Comparative Reactivity with Analogues

| Compound | Acylation Rate | Nitration Position | Catalytic Coupling Yield |

|---|---|---|---|

| This compound | 1.0 (reference) | C-6 | 68% |

| Quinolin-3-amine | 1.2 | C-8 | 72% |

| 4-Chloroquinolin-3-amine | 0.8 | C-5 | 61% |

Trends :

Scientific Research Applications

Medicinal Chemistry

4-Methylquinolin-3-amine has shown potential in several therapeutic areas:

- Anticancer Activity : Quinoline derivatives, including this compound, have demonstrated significant antiproliferative effects against various cancer cell lines. Its mechanism often involves the induction of apoptosis through specific pathways related to tumor growth inhibition.

- Antimicrobial Properties : The compound exhibits promising antimicrobial activity against resistant bacterial strains. Studies indicate that it can effectively inhibit the growth of pathogens, making it a candidate for developing new antibiotics.

- Antimalarial Potential : Research has indicated that quinoline derivatives can exhibit moderate activity against Plasmodium falciparum, the malaria-causing parasite. This suggests potential applications in antimalarial drug development .

Organic Synthesis

The functional groups present in this compound allow for versatile chemical modifications:

- Reactivity : The amino group can participate in nucleophilic substitutions and acylation reactions, making it useful for synthesizing more complex organic compounds. For example, it readily reacts with acid chlorides to form amides.

- Building Block for Derivatives : It serves as a precursor for synthesizing various quinoline derivatives that can be tailored for specific biological activities or industrial applications .

The biological activities of this compound are primarily attributed to its interaction with molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which is crucial for its anticancer and antimicrobial effects .

- Receptor Interaction : It may interact with neurotransmitter receptors, suggesting potential antidepressant effects alongside its antimicrobial properties .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted its antiproliferative activity against cancer cell lines, emphasizing its potential as a lead compound in cancer therapy.

- Antimicrobial Efficacy : Research indicated that this compound exhibited significant activity against gram-positive bacteria such as Bacillus subtilis and Bacillus coccus, with minimum inhibitory concentrations comparable to established antibiotics .

- Antimalarial Research : Investigations into its antimalarial properties revealed moderate effectiveness against chloroquine-sensitive and resistant strains of P. falciparum, indicating its potential role in developing new treatments for malaria .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-Methylquinolin-3-amine involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Receptor Antagonism: It can act as an antagonist to certain receptors, preventing the binding of natural ligands and modulating cellular responses.

Pathways Involved: The compound may affect signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Quinoline: The parent compound with a similar structure but without the methyl and amine groups.

4-Methylquinoline: Similar structure but lacks the amine group.

3-Aminoquinoline: Similar structure but lacks the methyl group.

Uniqueness: 4-Methylquinolin-3-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties

Biological Activity

4-Methylquinolin-3-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a quinoline backbone with a methyl group at the 4-position and an amino group at the 3-position. This unique structure contributes to its reactivity and biological activity:

- Functional Groups : The amino group allows for nucleophilic substitutions, while the quinoline structure facilitates electrophilic aromatic substitutions.

- Reactivity : The compound readily reacts with acid chlorides to form amides, enhancing its potential applications in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against resistant bacterial strains. Studies have shown that quinoline derivatives can effectively inhibit the growth of various pathogens, suggesting potential as new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound are notable. Evidence suggests that it may induce apoptosis in cancer cells through mechanisms such as DNA intercalation or binding to specific receptors involved in cancer pathways. For instance, docking studies have demonstrated strong binding affinities to enzymes and receptors linked to tumorigenesis.

A relevant study evaluated the anticancer effects of related quinoline-pyrimidine compounds, which showed promising results against HepG2 and KB cancer cell lines using MTT assays . This underscores the importance of structural modifications in enhancing anticancer efficacy.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been associated with anti-inflammatory effects. Compounds within this class have been studied for their ability to modulate inflammatory responses, which is crucial in treating chronic diseases characterized by inflammation.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves:

- Starting Materials : Reaction of 2-methyl-3-formylquinoline with ammonia or amine derivatives.

- Process : The reaction is conducted under reflux conditions followed by purification steps such as recrystallization.

Study on Anticancer Activity

A study focused on the synthesis of quinoline derivatives aimed at evaluating their anticancer activities demonstrated that specific structural features significantly influenced their effectiveness against cancer cell lines. The findings indicated that modifications at the amino position could enhance cytotoxicity and selectivity towards cancer cells .

Genotoxicity Assessment

Research assessing the genotoxic potential of compounds similar to this compound utilized comet assays to evaluate DNA damage. Results showed significant genotoxic activity at certain concentrations, emphasizing the need for further investigation into the safety profile of these compounds in therapeutic contexts .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methylquinolin-3-amine and its derivatives?

Methodological Answer: this compound derivatives are synthesized via multi-step reactions, including cyclization, nitration, and coupling. For example:

- Cyclization and Nitration : Starting from 4-methoxyaniline, cyclization with trifluoroacetic anhydride yields quinoline intermediates, followed by nitration using nitric acid/sulfuric acid .

- Chlorination and Coupling : Chlorination with POCl₃ introduces reactive sites, enabling coupling with amines or other nucleophiles. details a method using THF and triethylamine to react intermediates with piperazine derivatives (e.g., 21% yield for compound 4 ) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethyl acetate) ensures >95% purity .

Q. How are this compound derivatives characterized structurally?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirm substituent positions and purity (e.g., trifluoromethyl groups in ) .

- Mass Spectrometry (ESI-MS) : Validates molecular weights and fragmentation patterns .

- HPLC : Quantifies purity (>95% in and ) .

Q. What in vitro assays are used to evaluate biological activity?

Methodological Answer:

- MTT Assay : Used to assess antitumor activity against cancer cell lines (e.g., MDA-231, A549). Compounds are tested at 5 μM, with inhibitory activity reported as % viability reduction (e.g., compound 4b in showed significant inhibition) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives?

Methodological Answer: SAR studies focus on:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance antitumor activity by increasing electrophilicity () .

- Linker Optimization : Ethyl or propyl linkers between quinoline and piperazine groups improve binding affinity (e.g., compound 5 vs. 6 in ) .

- Bioisosteric Replacement : Replacing chlorine with fluorine maintains activity while reducing toxicity (analogous to ) .

Q. How can computational tools predict reactivity and optimize synthesis?

Methodological Answer:

- In Silico Modeling : Tools like PISTACHIO and Reaxys predict feasible synthetic routes and metabolic pathways () .

- Density Functional Theory (DFT) : Calculates transition-state energies for nitration or coupling steps, aiding reaction optimization .

Q. How should researchers resolve contradictions in biological data across studies?

Methodological Answer:

- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀ values) to account for variability in cell line sensitivity .

- Control Experiments : Test compounds against common off-targets (e.g., p38 MAP kinase in ) to rule out nonspecific effects .

- Meta-Analysis : Compare datasets using standardized metrics (e.g., % inhibition at 5 μM) to identify outliers .

Q. Safety and Disposal Considerations

- Handling : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact () .

- Waste Disposal : Neutralize acidic byproducts before disposal; consult institutional guidelines for hazardous organic waste () .

Properties

IUPAC Name |

4-methylquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANMWNJJOSJZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402206 | |

| Record name | 4-methylquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50878-90-5 | |

| Record name | 4-methylquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylquinolin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.